molecular formula C20H16N4O3S B2885109 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 374546-08-4

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2885109
CAS RN: 374546-08-4
M. Wt: 392.43
InChI Key: MFOPIDZXPJUQGV-NTCAYCPXSA-N
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Description

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as EET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EET is a synthetic molecule that belongs to the family of cyanoacrylates, which are widely used in the field of organic chemistry.

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic Potency Against Cancer Cell Lines : Compounds related to (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Certain derivatives exhibit significant cytotoxic activities, indicating potential for cancer therapy. For instance, derivatives containing a 5-nitrothiophen-2-yl ring have shown high potency, with some compounds being more effective than cisplatin and etoposide in inducing apoptosis in cancer cells (Sa̧czewski et al., 2004).

Optoelectronic Applications

  • Nonlinear Optical Limiting for Optoelectronic Devices : Thiophene dyes derived from acrylonitrile, including structures related to the compound , have been developed for optoelectronic devices. These compounds demonstrate nonlinear absorption and optical limiting behavior, which are crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).

Corrosion Inhibition

  • Protection of Mild Steel : Research on derivatives of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has shown that certain compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings (Verma et al., 2016).

Chemical Synthesis and Molecular Interaction

  • Novel Chemosensors for Metal Cations : Some derivatives have been synthesized and tested as potential chemosensors for various cations. These compounds exhibit selective fluorescence intensity changes upon interaction with specific metal ions, suggesting their usefulness in detecting and quantifying metal ions in different environments (Hranjec et al., 2012).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Certain acrylonitrile derivatives, including those structurally related to the compound of interest, have been explored for their antimicrobial activities. These studies have demonstrated moderate to significant efficacy against bacteria and fungi, highlighting their potential as antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-18-9-5-16(6-10-18)22-12-15(11-21)20-23-19(13-28-20)14-3-7-17(8-4-14)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPIDZXPJUQGV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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